1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14783640
Molecular Formula: C20H25ClN4O3
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25ClN4O3 |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H25ClN4O3/c1-27-16-6-5-14(12-17(16)28-2)9-10-22-20(26)15-4-3-11-25(13-15)19-8-7-18(21)23-24-19/h5-8,12,15H,3-4,9-11,13H2,1-2H3,(H,22,26) |
| Standard InChI Key | RVCPGYXBRSWSIH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl)OC |
Introduction
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential pharmacological applications. This compound combines elements of piperidine, pyridazine, and a dimethoxyphenyl group, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. These methods are critical for producing the compound in sufficient quantities for biological testing. Common synthetic routes may include reactions involving chloropyridazine derivatives and appropriate amine precursors under controlled conditions to optimize yield and purity.
Potential Biological Activities
Preliminary studies suggest that compounds similar to 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. The specific biological activities of this compound would require detailed experimental validation through in vitro and in vivo studies.
Chemical Reactivity
The chemical reactivity of this compound can be analyzed through its potential to undergo various reactions typical of amides and heterocyclic compounds. Key reactions may include hydrolysis, substitution, and condensation reactions, which are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloropyridazine | Chlorinated pyridazine ring | Anti-inflammatory |
| Dimethoxyphenyl derivatives | Dimethoxy substituents | Neuroprotective |
| Piperidine derivatives | Piperidine core | Analgesic effects |
Future Research Directions
Given the potential pharmacological properties of 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide, future research should focus on detailed in vitro and in vivo studies to validate its biological activities. Additionally, exploring various synthetic routes to optimize its production and modifying its structure to enhance its pharmacokinetic properties could be beneficial.
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